molecular formula C7H14N2 B071774 2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine CAS No. 190909-71-8

2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine

Cat. No. B071774
M. Wt: 126.2 g/mol
InChI Key: APKCAWUHKKJFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine, also known as EMPA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound has been found to exhibit interesting biological properties that make it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine as a 5-HT2C receptor ligand involves the binding of the compound to the receptor and the activation of downstream signaling pathways. This activation leads to the modulation of neurotransmitter release and neuronal activity, which can have effects on appetite, mood, and anxiety.

Biochemical And Physiological Effects

2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine has been found to have a range of biochemical and physiological effects in preclinical studies. These effects include the suppression of food intake, the modulation of stress responses, and the enhancement of cognitive function. These effects are thought to be mediated by the compound's activity at the 5-HT2C receptor.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine in lab experiments is its high affinity and selectivity for the 5-HT2C receptor, which allows for specific targeting of this receptor. However, one limitation is that 2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine has not yet been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for research on 2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine. One direction is the development of 2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine-based drugs for the treatment of obesity, depression, and anxiety disorders. Another direction is the investigation of 2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine's effects on other neurotransmitter systems and receptors, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to understand the pharmacokinetic properties of 2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine and its potential for clinical use.

Synthesis Methods

2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine can be synthesized through a multi-step process that involves the reaction of 2-methyl-1,3-propanediol with ethyl chloroformate, followed by the addition of ammonia and reduction with sodium borohydride. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine has been studied for its potential use as a ligand for the serotonin 5-HT2C receptor, which is involved in the regulation of appetite, mood, and anxiety. This receptor has been a target for the development of drugs for the treatment of obesity, depression, and anxiety disorders. 2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine has been found to have high affinity and selectivity for this receptor, making it a promising lead compound for the design of new drugs.

properties

CAS RN

190909-71-8

Product Name

2-Ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

2-ethyl-3-methyl-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C7H14N2/c1-3-6-5(2)4-7(8)9-6/h5-6H,3-4H2,1-2H3,(H2,8,9)

InChI Key

APKCAWUHKKJFRX-UHFFFAOYSA-N

SMILES

CCC1C(CC(=N1)N)C

Canonical SMILES

CCC1C(CC(=N1)N)C

Origin of Product

United States

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